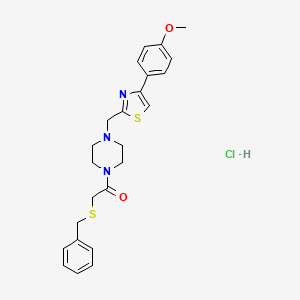

![molecular formula C23H23NO3S B2551135 4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine CAS No. 344278-79-1](/img/structure/B2551135.png)

4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry Controlled by an Asymmetric Sulfur Atom

The study of ligands such as 4-methylthio-6-phenyl-2,2'-bipyridine and its derivatives, including sulfoxide and sulfone, has revealed significant insights into stereochemistry influenced by an asymmetric sulfur atom. These compounds, characterized by single crystal X-ray diffraction, exhibit intramolecular hydrogen bonds and crystallize in similar space groups. The presence of the asymmetric sulfur atom in the sulfoxide ligand leads to diastereoisomers that can be distinguished by NMR spectroscopy. Moreover, the formation of a kryptoracemate in the solid state of an iridium complex is a rare example, highlighting the complex's potential for further study, although its electroluminescent properties may not be suitable for light-emitting electrochemical cells (LECs) .

Double Reduction of Cyclic Sulfonamides

The double reduction of cyclic sulfonamide precursors, which are prepared via a stereoselective intramolecular Heck reaction, has been successfully employed to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This method represents an efficient approach to construct molecules where the aryl sulfonyl group serves dual functions: as an N-protecting group and as an aryl donor. The use of stronger reducing conditions allows for the preparation of molecules with both the sulfonamide functional group and the aromaticity of the aryl substituent being destroyed .

Selective COX-2 Inhibitors

A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been synthesized, with the aim of inhibiting cyclooxygenase isozymes COX-1 and COX-2. The introduction of a substituent at C5 of the central pyridine yielded optimum COX-2 inhibitory activity. One of the compounds, identified as 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, emerged as the optimum compound, demonstrating the potential for therapeutic applications .

Resolution of Nonsteroidal Antiandrogen

The nonsteroidal antiandrogen ICI 176334 has been resolved through chromatographic separation and subsequent hydrolysis and oxidation. An asymmetric synthesis established that the more potent enantiomer possesses the R absolute configuration. This work is crucial for the development of more effective antiandrogen therapies with fewer side effects .

Synthesis of Substituted Phenyl 2-Aminopyridine-3-sulfonates

Phenyl 2-aminopyridine-3-sulfonates have been synthesized from phenyl cyanomethanesulfonate, using the Pinner reaction followed by cyclocondensation. These compounds are of interest in pharmaceutical and medicinal research, potentially leading to new therapeutic agents .

Alkatrienyl Sulfoxides and Sulfones Synthesis

The synthesis of alkatrienyl sulfoxides and sulfones has been explored through methods such as [2,3]-sigmatropic rearrangement. Electrophile-promoted cyclization reactions have been investigated, leading to the formation of various heterocyclic compounds. This research contributes to the understanding of sulfoxide chemistry and its potential applications .

Cadmium(II) Complexes with Sulfonyl-Pyridyl-Amine

The electrochemical oxidation of cadmium in the presence of sulfonyl-pyridyl-amine has led to the formation of various cadmium(II) complexes. These complexes have been characterized by X-ray diffraction techniques, revealing different coordination environments for cadmium. Such studies are important for the development of metal-based drugs and understanding metal coordination chemistry .

Ruthenium-Catalyzed Meta Sulfonation

The ruthenium-catalyzed meta sulfonation of 2-phenylpyridines represents a novel approach to regioselective sulfonation. The process utilizes (arene)ruthenium(II) complexes and sulfonyl chlorides, achieving sulfonation at the meta position relative to the chelating group. This catalytic process opens up new possibilities for the synthesis of sulfonated aromatic compounds with unique regioselectivity .

Scientific Research Applications

Stereochemistry and Asymmetric Catalysis

Stereochemistry plays a pivotal role in drug design and synthesis. Compounds similar to the described chemical have been utilized to study stereochemical control mechanisms in asymmetric synthesis. For instance, research into ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and its derivatives has provided insights into how the stereochemistry controlled by an asymmetric sulfur atom can influence the properties of metal complexes, which have potential applications in catalysis and material science (Bouamaied et al., 2012).

Metal Complexation and Its Applications

The complexation of similar compounds with metals has been extensively studied for its applications in catalysis, pharmaceuticals, and material science. Research on tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions highlights the potential of these compounds in enhancing biological and catalytic activities (Orie et al., 2021). Such metal complexes can serve as catalysts in organic synthesis or as active components in electronic materials.

Sulfonation and Its Impact on Organic Synthesis

Sulfonation is a key reaction in organic synthesis, affecting the solubility, reactivity, and electronic properties of compounds. Research on the catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes provides a pathway to selectively introduce sulfonyl groups into specific positions on aromatic compounds, which can significantly alter their chemical behavior and applications (Saidi et al., 2011).

Drug Metabolism Studies

Understanding the metabolism of pharmaceutical compounds is crucial for drug development. Compounds structurally related to "4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine" have been employed in studying the generation of mammalian metabolites, showcasing their relevance in preclinical drug metabolism studies. Such studies can inform the design of drugs with improved efficacy, reduced toxicity, and optimized pharmacokinetic profiles (Zmijewski et al., 2006).

properties

IUPAC Name |

4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylprop-2-enoxy)-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-16(2)15-27-23-22(28(25,26)21-13-9-8-10-17(21)3)18(4)14-20(24-23)19-11-6-5-7-12-19/h5-14H,1,15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWPZPHQXLYHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2551053.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)